![molecular formula C32H36S5 B14231032 2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 630045-97-5](/img/structure/B14231032.png)
2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the family of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through cyclization reactions.
Attachment of Hexyl Groups: Hexyl groups are introduced via alkylation reactions.
Coupling of Thiophene Units: The thiophene units are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiophenes.
Substitution Products: Halogenated thiophenes, alkylated thiophenes, acylated thiophenes.
Scientific Research Applications
Chemistry
Conducting Polymers: Used in the synthesis of conducting polymers for electronic applications.
Organic Semiconductors: Employed in the development of organic semiconductors for use in transistors and solar cells.
Biology
Biomolecular Probes: Utilized as probes in biological studies to investigate molecular interactions.
Medicine
Drug Development:
Industry
Material Science: Applied in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its thiophene rings and hexyl side chains. These interactions can influence various pathways, including electron transport and molecular binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Polythiophenes: Compounds with multiple thiophene units.
Alkylthiophenes: Thiophenes with alkyl side chains.
Uniqueness
2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is unique due to its specific arrangement of thiophene rings and hexyl groups, which can impart distinct electronic and chemical properties compared to other similar compounds.
Properties
CAS No. |
630045-97-5 |
|---|---|
Molecular Formula |
C32H36S5 |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
2-(3-hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C32H36S5/c1-3-5-7-9-11-23-19-21-33-31(23)29-17-15-27(36-29)25-13-14-26(35-25)28-16-18-30(37-28)32-24(20-22-34-32)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI Key |
MFNZSOLWZYTRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=C(C=CS5)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


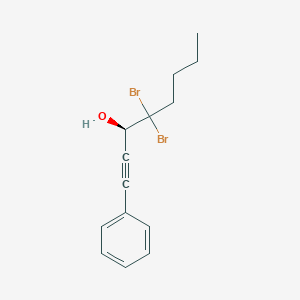
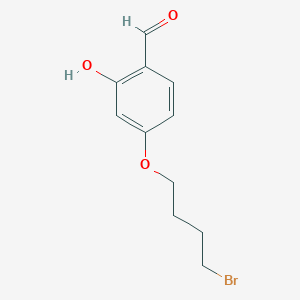
![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
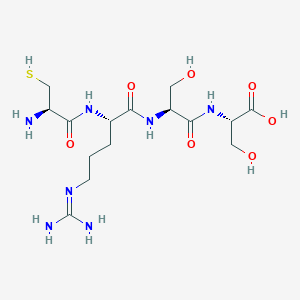
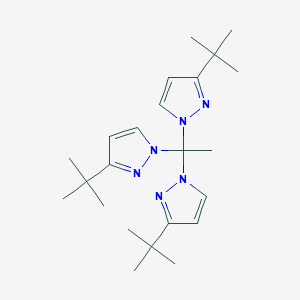
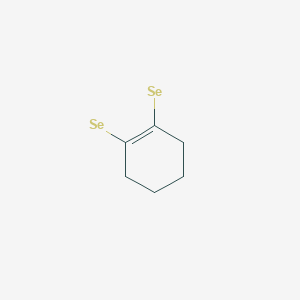
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
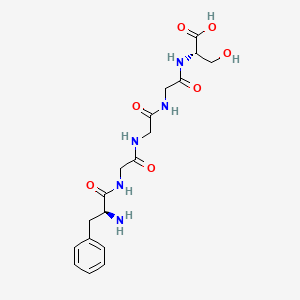
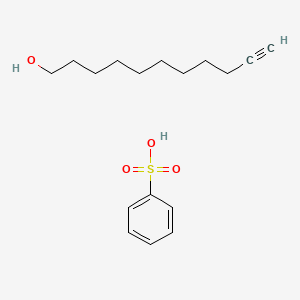
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
